

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Cat. No.: B1349750

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(4-Chlorophenyl)cyclopentanecarbonyl chloride**, a key intermediate in organic and medicinal chemistry. This document details its chemical structure, properties, synthesis, and applications, presenting data in a clear, structured format for easy reference by professionals in research and drug development.

Chemical Identity and Structure

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is an acyl chloride characterized by a cyclopentane ring substituted with both a 4-chlorophenyl group and a reactive carbonyl chloride moiety.^{[1][2]} This structure makes it a valuable building block for introducing the 1-(4-chlorophenyl)cyclopentanoyl group into various molecules.^[2]

Chemical Formula: C₁₂H₁₂Cl₂O

Molecular Structure:

Below is the two-dimensional chemical structure of **1-(4-Chlorophenyl)cyclopentanecarbonyl chloride**.

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Chemical Identifiers Summary

Identifier	Value
CAS Number	71501-44-5 [1] [2] [3] [4]
Molecular Weight	243.13 g/mol [1] [2] [4]
IUPAC Name	1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride [2]
SMILES	C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl [2] [5]
InChI Key	RZHJJILZUKNEKM-UHFFFAOYSA-N [2] [3]

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of this compound. The physicochemical data are primarily estimates.

Property	Value
Boiling Point	~346.25°C (estimated) [4]
Density	~1.1896 g/cm ³ (estimated) [4]
Refractive Index	~1.5545 - 1.5565 [4]
¹ H NMR	Aromatic protons expected at δ 7.2–7.4 ppm [1]
¹³ C NMR	Cyclopentane carbons expected at δ 25–35 ppm [1]
Infrared (IR)	Characteristic C=O stretch for an acyl chloride at ~1800 cm ⁻¹ [1]
Mass Spectrometry	Molecular ion peak expected at m/z 243.08 [1]

Synthesis and Purification

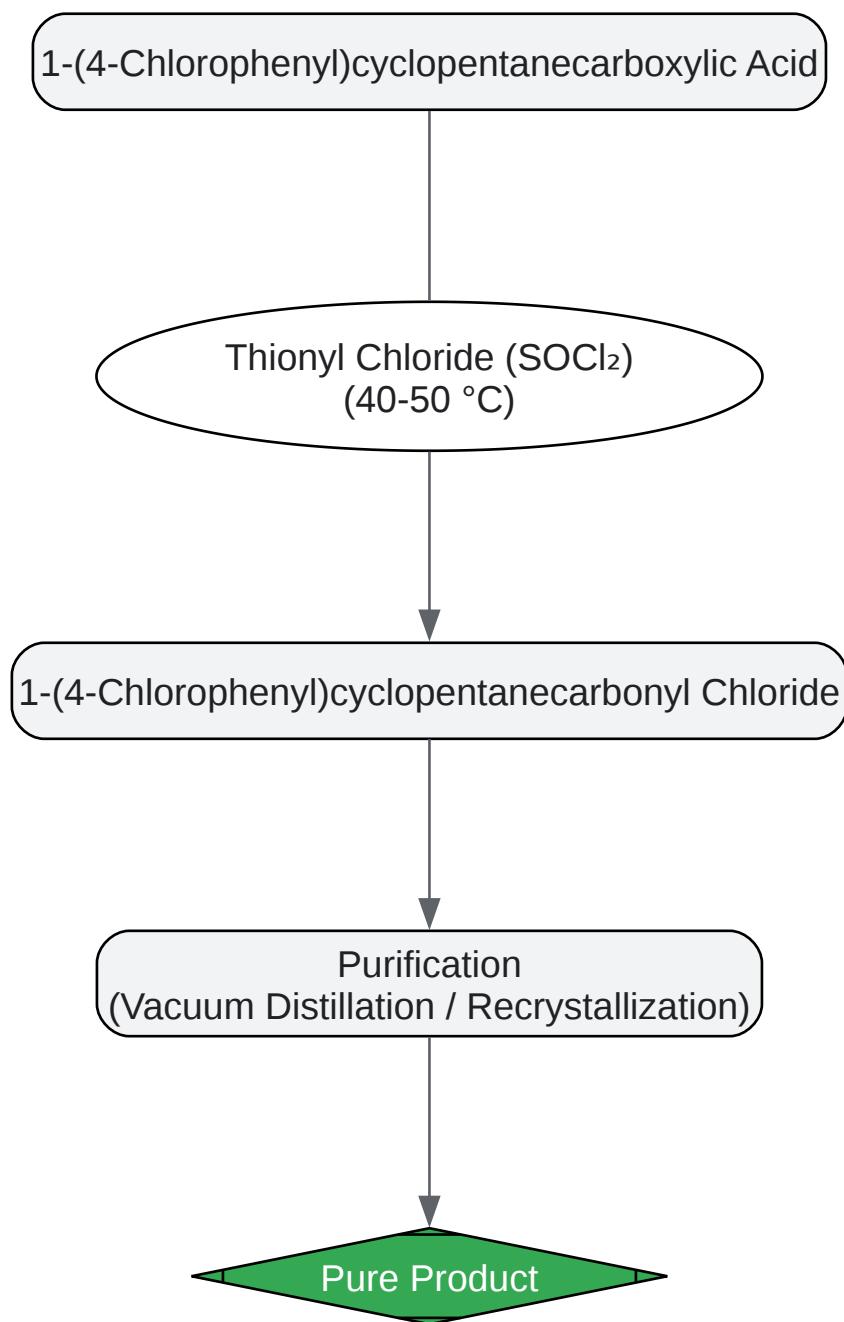
The primary synthetic route to **1-(4-chlorophenyl)cyclopentanecarbonyl chloride** is through the chlorination of its corresponding carboxylic acid precursor.[\[1\]](#)

Experimental Protocol: Synthesis via Acyl Chlorination

This protocol describes the conversion of 1-(4-chlorophenyl)cyclopentanecarboxylic acid to the target acyl chloride using thionyl chloride (SOCl₂).

- Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is anhydrous.
- Reaction Setup: Charge the flask with thionyl chloride (SOCl₂).
- Addition of Starting Material: Add 1-(4-chlorophenyl)cyclopentanecarboxylic acid (CAS: 80789-69-1) dropwise to the stirred thionyl chloride. The reaction is exothermic and should be controlled, typically maintaining a temperature between 40–50 °C.[\[1\]](#)
- Reaction Monitoring: The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

- Work-up: Once the reaction is complete, remove the excess thionyl chloride by concentration under reduced pressure (rotary evaporation).[1]
- Purification: The crude product can be purified by adding an aprotic solvent like methylene chloride and re-concentrating to dryness to remove residual SOCl_2 .[1] Further purification can be achieved through vacuum distillation or recrystallization to yield the final product.[1]



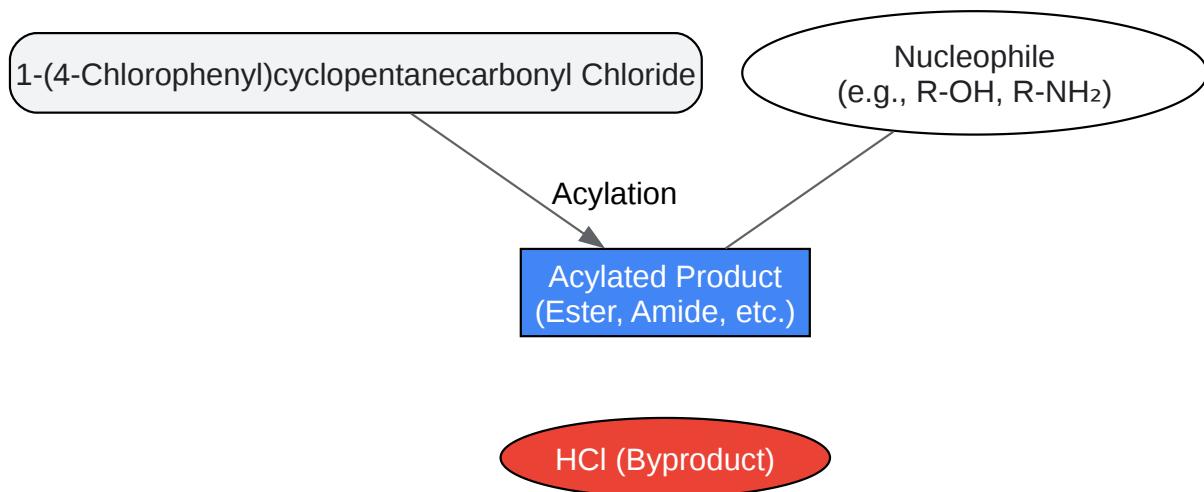
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A typical workflow for the synthesis of the title compound.

Chemical Reactivity and Applications

As an acyl chloride, this compound is a highly reactive and versatile intermediate in organic synthesis.^{[1][2]} Its primary utility lies in acylation reactions, where it serves to introduce the 1-(4-chlorophenyl)cyclopentanoyl moiety into a target molecule.

- **Acylation Reactions:** It readily reacts with nucleophiles such as alcohols, amines, and phenols to form corresponding esters, amides, and phenyl esters. This reactivity is fundamental to its role as a building block.^[2]
- **Friedel-Crafts Acylation:** The compound can be used in Friedel-Crafts reactions to acylate aromatic rings, creating more complex molecular architectures.^[2]
- **Pharmaceutical and Agrochemical Synthesis:** It serves as a key intermediate in the synthesis of pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.^[2] Its structure is also relevant in the development of agrochemicals.^[2]



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General acylation pathway using the title compound.

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